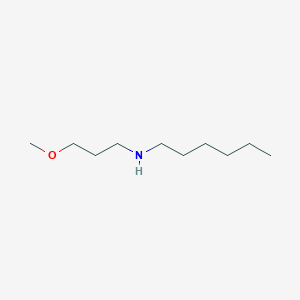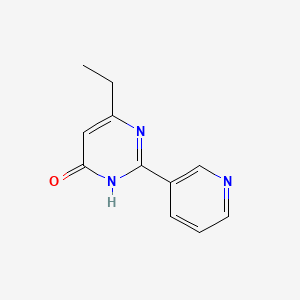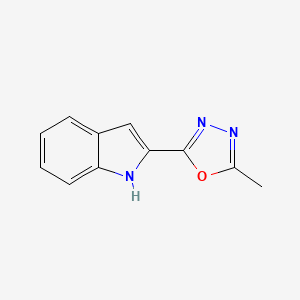
N-(3-Methoxypropyl)-1-hexanamine
Übersicht
Beschreibung
N-(3-Methoxypropyl)-1-hexanamine is a chemical compound that has been used in various scientific studies . It is also known by other names such as MPAM and NMPA . The compound is often used in the form of a polymer-gel dosimeter .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H13NO2 . The compound has a molecular weight of 143.18 . More detailed structural information can be found on chemical databases such as ChemSpider .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the creation of polymer-gel dosimeters . The compound has also been used as a deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.475 and a density of 1.023 g/mL at 25 °C . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-(3-Methoxypropyl)-1-hexanamine, under the broader category of n-hexane compounds, shows potential in cancer research. For instance, a study by Jeong et al. (2006) isolated a compound from Prunus mume fruit, which exhibited inhibitory effects on cancer cells while having minimal impact on normal cells. This discovery opens pathways for developing nutraceuticals with targeted anticancer properties.
DNA Interaction for Anticancer Activity
The interaction of n-hexane derivatives with DNA, as explored in the research by Pons et al. (1991), reveals their potential in cancer treatment. The study highlights how certain n-hexane derivatives can bind with DNA through intercalation, suggesting their application in anticancer therapies.
Enhancing Biodegradation of Recalcitrant Compounds
Research by Zehraoui et al. (2012) demonstrates that methanol can significantly enhance the biodegradation of n-hexane, a hydrophobic compound. This finding has implications for environmental management, particularly in the efficient removal of recalcitrant compounds in biofiltration systems.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-3-4-5-6-8-11-9-7-10-12-2/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWAXCURVTXPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B1460691.png)

![8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one](/img/structure/B1460693.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)
![18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1460696.png)

![3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460702.png)



![2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile](/img/structure/B1460708.png)
![N-[(2,6-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460710.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B1460713.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)